REACTION_SMILES
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[Al+3:15].[C:1]([CH:2]=[CH:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:10])[O:11][CH2:12][CH3:13].[H-:14].[H-:17].[H-:18].[H-:19].[Li+:16].[OH2:20]>>[CH2:1]([CH:2]=[CH:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH3:9])[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CCCCC=CC=CC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC=CC=CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CCCCC=CC=CCO
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Type
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product
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Smiles
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CCCCC=CC=CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |